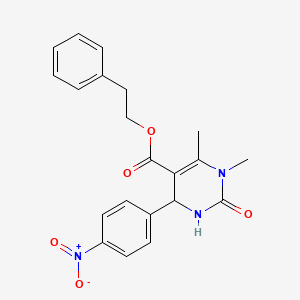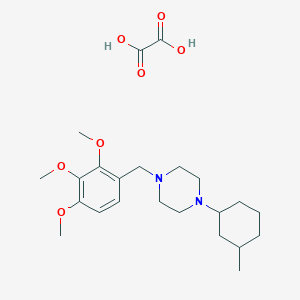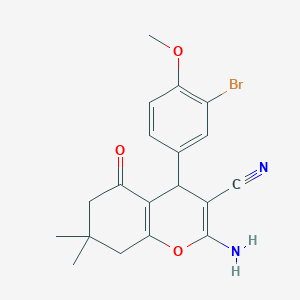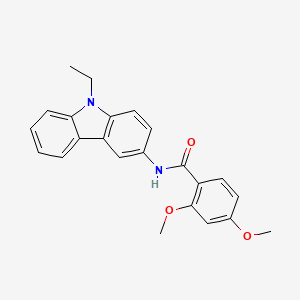
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as DPTP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DPTP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine inhibits the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a novel compound that exhibits significant anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, there are some limitations to using 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in greater detail to identify potential targets for drug development. Additionally, research could focus on developing more effective formulations of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine to improve its solubility and bioavailability. Overall, the potential therapeutic applications of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine make it an exciting area of research for the future.
合成方法
The synthesis of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of diphenylacetyl chloride with 3,4,5-trimethoxybenzoyl piperazine in the presence of a base. The reaction proceeds via an acylation mechanism, resulting in the formation of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
科学研究应用
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been shown to inhibit tumor growth in vivo.
属性
IUPAC Name |
2,2-diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-33-23-18-22(19-24(34-2)26(23)35-3)27(31)29-14-16-30(17-15-29)28(32)25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,25H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHJKRTNLOIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)

![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)


![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)